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(1-Ethyl-1H-indol-7-yl)methanamine
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Overview
Description
(1-Ethyl-1H-indol-7-yl)methanamine: is a chemical compound with the molecular formula C11H14N2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-indol-7-yl)methanamine typically involves the alkylation of indole derivatives. One common method includes the reaction of indole with ethylamine under specific conditions to introduce the ethyl group at the nitrogen atom of the indole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-Ethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different functional groups.
Reduction: Reduction reactions can modify the indole ring or the ethylamine side chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while substitution reactions can introduce halogen atoms or other functional groups onto the indole ring.
Scientific Research Applications
Chemistry: In chemistry, (1-Ethyl-1H-indol-7-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities. Indole derivatives are known to exhibit a wide range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Researchers investigate this compound for similar properties and its potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structural similarity to biologically active indole derivatives makes it a candidate for the development of new pharmaceuticals targeting various diseases.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable for the production of a wide range of industrial products.
Mechanism of Action
The exact mechanism of action of (1-Ethyl-1H-indol-7-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity. Further research is needed to elucidate the detailed pathways and molecular targets involved.
Comparison with Similar Compounds
(1-Methyl-1H-indol-7-yl)methanamine: Similar structure with a methyl group instead of an ethyl group.
(1-Propyl-1H-indol-7-yl)methanamine: Similar structure with a propyl group instead of an ethyl group.
(1-Butyl-1H-indol-7-yl)methanamine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: (1-Ethyl-1H-indol-7-yl)methanamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its methyl, propyl, and butyl analogs.
Biological Activity
(1-Ethyl-1H-indol-7-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H14N2 |
Molecular Weight | 174.24 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Its indole structure is known to facilitate binding to biological targets, which can modulate enzyme activity or receptor signaling pathways. This compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Antiproliferative Effects : Similar compounds have shown efficacy in inhibiting cancer cell proliferation, indicating a possible role in cancer therapy.
Antimicrobial Activity
Research has indicated that indole derivatives can possess significant antimicrobial activity. A study highlighted that compounds with an indole structure demonstrated effectiveness against various pathogens, suggesting that this compound could be explored for similar applications .
Anticancer Potential
In vitro studies have shown that related indole compounds can induce apoptosis in cancer cells. For instance, a compound structurally similar to this compound was found to arrest cells in the G2/M phase and inhibit tubulin polymerization, leading to cell death . This mechanism suggests that this compound may also exhibit anticancer properties.
Case Studies
Case Study 1: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of several indole derivatives on HeLa and MCF-7 cancer cell lines. Among these, compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent activity against these tumor cell lines .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of indole derivatives, revealing that certain compounds inhibited bacterial growth effectively. This suggests that this compound warrants further investigation for its potential as an antimicrobial agent .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(1-ethylindol-7-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-13-7-6-9-4-3-5-10(8-12)11(9)13/h3-7H,2,8,12H2,1H3 |
InChI Key |
PCKHGWCXQSZYEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C1C(=CC=C2)CN |
Origin of Product |
United States |
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